molecular formula C3H6N6 B12384918 Melamine-13C3,15N3

Melamine-13C3,15N3

Cat. No.: B12384918
M. Wt: 132.079 g/mol
InChI Key: JDSHMPZPIAZGSV-IDEBNGHGSA-N
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Description

Melamine-13C3,15N3 is a labeled compound that contains isotopes of carbon-13 and nitrogen-15 in its molecular structure. This compound is a derivative of melamine, which is an organic base with a 1,3,5-triazine skeleton. The labeled isotopes make it particularly useful in various scientific research applications, including tracking and studying the distribution and metabolism of compounds in biological systems .

Preparation Methods

Synthetic Routes and Reaction Conditions: A common method for preparing Melamine-13C3,15N3 involves the reaction of an isocyanate with a labeling compound such as carbon-13 urea and nitrogen-15 urea. This reaction typically requires controlled conditions to ensure the incorporation of the isotopes into the melamine structure .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves the use of isotope-labeled precursors in a controlled synthesis environment. The process may involve multiple steps, including purification and crystallization, to obtain the final labeled compound with high purity.

Chemical Reactions Analysis

Types of Reactions: Melamine-13C3,15N3 can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.

    Condensation: Formaldehyde is a key reagent in the formation of melamine-formaldehyde resins.

Major Products:

    Hydrolysis Products: Ammeline, ammelide, and cyanuric acid.

    Condensation Products: Melamine-formaldehyde resins.

Mechanism of Action

The mechanism of action of Melamine-13C3,15N3 primarily involves its role as a tracer in scientific studies. The labeled isotopes allow researchers to track the compound’s movement and transformation within a system. This is particularly useful in studying metabolic pathways, reaction mechanisms, and the behavior of complex biological molecules .

Comparison with Similar Compounds

Uniqueness: Melamine-13C3,15N3 is unique due to its dual labeling with both carbon-13 and nitrogen-15 isotopes.

Properties

Molecular Formula

C3H6N6

Molecular Weight

132.079 g/mol

IUPAC Name

(2,4,6-13C3)1,3,5-triazine-2,4,6-tri(15N3)amine

InChI

InChI=1S/C3H6N6/c4-1-7-2(5)9-3(6)8-1/h(H6,4,5,6,7,8,9)/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

JDSHMPZPIAZGSV-IDEBNGHGSA-N

Isomeric SMILES

[13C]1(=N[13C](=N[13C](=N1)[15NH2])[15NH2])[15NH2]

Canonical SMILES

C1(=NC(=NC(=N1)N)N)N

Origin of Product

United States

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